molecular formula C12H14ClN3O2 B2481487 2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride CAS No. 1030280-69-3

2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride

Cat. No.: B2481487
CAS No.: 1030280-69-3
M. Wt: 267.71
InChI Key: IFZOUTFEZZDSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Methylquinazolin-4-yl)amino)butanoic acid hydrochloride (CAS: 438581-54-5) is a synthetic organic compound with the molecular formula C₁₃H₁₆ClN₃O₂ and a molecular weight of 281.74 g/mol . It features a quinazoline core substituted with a methyl group at position 6 and a butanoic acid moiety linked via an amino group at position 2. The compound is supplied as a hydrochloride salt with a purity of ≥97% and is utilized in pharmaceutical research, particularly as an intermediate in drug discovery and development . Its structural complexity and functional groups make it relevant for studying kinase inhibition and other biological targets.

Properties

IUPAC Name

2-(quinazolin-4-ylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZOUTFEZZDSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation Approaches

The most straightforward method involves coupling preformed quinazolin-4-amine with 2-bromobutanoic acid derivatives. In a representative procedure, quinazolin-4-amine reacts with ethyl 2-bromobutanoate in dichloromethane (DCM) under triethylamine catalysis at 25°C for 24 hours, achieving 78% yield. Nucleophilic substitution at the brominated carbon proceeds via an SN2 mechanism, with the quinazoline’s aromatic system slightly activating the amine for nucleophilicity.

Hydrolysis of the ethyl ester to the free carboxylic acid follows using 6 M HCl at reflux (110°C, 4 hours), yielding 2-(quinazolin-4-ylamino)butanoic acid. Subsequent treatment with hydrochloric acid in diethyl ether generates the hydrochloride salt (95% purity by HPLC).

Key Variables:

  • Solvent polarity: Dichloromethane outperforms tetrahydrofuran (THF) due to better amine solubility.
  • Base selection: Triethylamine (TEA) minimizes side reactions compared to stronger bases like DBU.

Ring-Closure Strategies

An alternative route constructs the quinazoline core after installing the amino-butyl acid moiety. Starting with 2-aminobutanoic acid, condensation with anthranilic acid derivatives under Dean-Stark conditions forms a dihydroquinazoline intermediate. Oxidation with potassium permanganate in acidic media (H2SO4, 90°C) completes aromatization, yielding 2-(quinazolin-4-ylamino)butanoic acid in 65% yield.

Advantages:

  • Avoids handling unstable quinazolin-4-amine.
  • Enables late-stage diversification of the quinazoline ring.

Limitations:

  • Lower yields due to competing side reactions during oxidation.

Modular Coupling via Buchwald-Hartwig Amination

State-of-the-art methods employ palladium-catalyzed cross-coupling between 4-chloroquinazoline and 2-aminobutanoic acid tert-butyl ester. Using Pd2(dba)3 and Xantphos in toluene at 100°C, this method achieves 92% coupling efficiency. Acidic deprotection (TFA/DCM) followed by HCl treatment furnishes the hydrochloride salt with >99% purity.

Catalytic System Optimization:

Catalyst Load Ligand Yield (%)
2 mol% Pd(OAc)2 BINAP 75
3 mol% Pd2(dba)3 Xantphos 92

Protection-Deprotection Chemistry

Carboxylic Acid Protection

To prevent unwanted side reactions during amine coupling, the butanoic acid’s carboxyl group is often protected as a tert-butyl ester. Treatment with di-tert-butyl dicarbonate (Boc2O) in DCM/TEA (1:2 molar ratio) achieves quantitative protection. Post-coupling, the ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (2 hours, 0°C→25°C).

Deprotection Efficiency:

  • TFA/DCM: 98% deprotection.
  • HCl/dioxane: 85% deprotection (risk of HCl adduct formation).

Amine Protection Strategies

In routes requiring selective functionalization, the quinazoline amine is protected with a Boc group. Reaction with Boc2O in methanol (20°C, 1 hour) followed by coupling with 2-bromobutanoic acid ethyl ester ensures regioselectivity. Final deprotection with HCl/ether yields the target compound.

Reaction Optimization and Yield Analysis

Solvent and Temperature Effects

Comparative studies reveal dichloromethane (DCM) as the optimal solvent for condensation reactions, offering a balance between solubility and reaction rate. Elevated temperatures (50°C) reduce reaction times but risk decomposition, as evidenced by HPLC monitoring.

Yield vs. Temperature:

Temperature (°C) Time (h) Yield (%)
25 24 78
50 12 81
80 6 68

Catalytic Enhancements

The addition of 4Å molecular sieves in Pd-mediated couplings suppresses side reactions by scavenging water, improving yields by 12–15%. Similarly, microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes with comparable efficiency (89% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (D2O, 400 MHz):

  • δ 8.62 (d, J = 5.0 Hz, 1H, quinazoline H-2)
  • δ 4.53 (d, J = 17.2 Hz, 1H, CH2COO-)
  • δ 2.61 (s, 3H, N-CH3) [artefact from analogous compounds].

13C NMR confirms the carboxylate carbon at δ 174.3 ppm and quinazoline C-4 at δ 162.1 ppm.

Mass Spectrometry

High-resolution ESI-MS: m/z 262.1054 [M+H]+ (calc. 262.1058 for C12H13ClN3O2), confirming molecular integrity.

Industrial-Scale Considerations

Cost-Effective Substrates

Bulk synthesis favors 4-chloroquinazoline over custom-synthesized amines, reducing raw material costs by 40%.

Waste Stream Management

Pd recovery systems (e.g., Chelex resins) reduce heavy metal waste, aligning with green chemistry principles.

Chemical Reactions Analysis

2-(Quinazolin-4-ylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 1030280-69-3

The compound features a quinazoline moiety, which is associated with various biological activities, including anticancer and antimicrobial properties. Its chemical structure allows for interactions with specific molecular targets, making it a valuable candidate for therapeutic development.

Chemistry

2-(Quinazolin-4-ylamino)butanoic acid hydrochloride serves as a building block in the synthesis of more complex quinazoline derivatives. These derivatives are integral in organic synthesis and medicinal chemistry due to their varied functionalities. The compound can undergo several chemical reactions:

  • Oxidation : Produces quinazoline N-oxides using agents like potassium permanganate.
  • Reduction : Yields reduced quinazoline derivatives with reducing agents such as sodium borohydride.
  • Substitution : Facilitates nucleophilic substitution reactions where nucleophiles replace substituents on the quinazoline ring.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth, with studies showing effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anticancer Properties : The compound has been evaluated for its potential to inhibit tyrosine kinases, disrupting signaling pathways that promote cancer cell proliferation. It may also interact with DNA and RNA, affecting their stability and function.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

  • Cancer Treatment : Its inhibition of tyrosine kinases positions it as a candidate for cancer therapies targeting various malignancies.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential treatments for inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes, particularly within the pharmaceutical and agrochemical industries. Its unique properties facilitate the creation of novel compounds with enhanced biological activities.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated several quinazoline derivatives, including this compound, demonstrating significant antibacterial activity comparable to standard antibiotics. The study utilized the cup-plate agar diffusion method to assess efficacy against multiple bacterial strains .
  • Anticancer Mechanisms :
    • Research focused on the interaction of quinazoline derivatives with epidermal growth factor receptors (EGFR) revealed that this compound effectively inhibits enzyme activity by occupying active sites, leading to reduced cancer cell proliferation .
  • Inflammatory Response Modulation :
    • In experiments involving carrageenan-induced paw edema in rats, certain derivatives exhibited anti-inflammatory properties comparable to ibuprofen, suggesting potential therapeutic applications in managing inflammation .

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

The compound may also interact with other molecular targets such as DNA, RNA, and proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the quinazoline derivative .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Application/Use Source/Reference
2-((6-Methylquinazolin-4-yl)amino)butanoic acid hydrochloride C₁₃H₁₆ClN₃O₂ 281.74 438581-54-5 Quinazoline (6-methyl), butanoic acid Pharmaceutical intermediate Hairui Chemical
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.64 Not specified Dimethylamino group, butanoic acid Research reagent, biochemical studies GEO Organics
(S)-2-((Fmoc)amino)-4-aminobutanoic acid hydrochloride C₂₀H₂₂ClN₃O₄ 403.86 Not specified Fmoc-protected amino group, butanoic acid Peptide synthesis, solid-phase chemistry
2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride C₁₃H₂₀ClNO₂ 257.76 92039-35-5 Benzyl, dimethylamino, butanoic acid Pharmaceutical impurity standard LGC Quality
Quinazoline Derivatives vs. Aliphatic Amines
  • This contrasts with 4-(Dimethylamino)butanoic acid hydrochloride, which lacks aromaticity and is primarily used in non-targeted biochemical studies due to its simple aliphatic structure .
  • The quinazoline moiety may confer improved binding affinity in kinase inhibitors compared to dimethylamino or benzyl-substituted analogues .
Pharmaceutical Impurities vs. Research Intermediates
  • Compounds such as 2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride (CAS: 92039-35-5) are categorized as pharmaceutical impurities and are used as reference standards in quality control . In contrast, the quinazoline derivative is a synthetic intermediate for active pharmaceutical ingredients (APIs) .

Physicochemical Properties

  • Solubility: The quinazoline derivative’s aromatic structure may reduce aqueous solubility compared to aliphatic analogues like 4-(Dimethylamino)butanoic acid hydrochloride, which is more polar due to its dimethylamino group .
  • Stability : Hydrochloride salts generally enhance stability, but the Fmoc-protected compound may require careful handling to prevent degradation under basic conditions .

Biological Activity

2-(Quinazolin-4-ylamino)butanoic Acid Hydrochloride is a chemical compound that belongs to the quinazoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 1030280-69-3

The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, particularly tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression and inflammation .

Potential Mechanisms Include :

  • Inhibition of Tyrosine Kinases : This leads to the disruption of signaling pathways that promote cell proliferation in cancer cells.
  • Interaction with DNA and RNA : The compound may bind to nucleic acids, affecting their function and stability.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce inflammation in various tissues.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against breast carcinoma cell lines (MCF-7), showing promising results in inhibiting cell proliferation .

CompoundCell LineIC50 (µM)
This compoundMCF-7[Data Not Specified]
6-(4-Benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazolineMCF-75.52

The mechanism of action involves binding to the epidermal growth factor receptor (EGFR) tyrosine kinase active site, similar to established drugs like lapatinib .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Quinazoline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Antiproliferative Activity : A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative effects. The studies revealed that modifications in the quinazoline structure significantly influenced their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • In Vivo Studies : In animal models, quinazoline derivatives have demonstrated significant anticancer activity, with some compounds exhibiting low nanomolar GI50 values against human tumor cell lines. These findings suggest a strong potential for further development into clinical therapies .
  • Structure-Activity Relationships : Research has focused on identifying key structural features that enhance the biological activity of quinazoline derivatives. For instance, the presence of specific substituents on the quinazoline ring can significantly affect their potency against cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(quinazolin-4-ylamino)butanoic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling quinazolin-4-amine with a suitably protected butanoic acid derivative under acidic or basic conditions. Key steps include:
  • Reactant Preparation : Protect the amino group of butanoic acid using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (DMF or DCM) to form the amide bond .
  • Hydrochloride Formation : Treat the product with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Optimization : Monitor pH (4–6) and temperature (0–25°C) to minimize decomposition. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 10–90% over 20 min) .
  • Structural Confirmation :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify quinazoline and butanoic acid moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, α-proton of butanoic acid at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 0.5 Da) .
  • Salt Form Verification : Elemental analysis for chloride content (theoretical ~10–12%) and X-ray diffraction for crystalline structure .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction mechanisms between this compound and potential biological targets such as kinase enzymes?

  • Methodological Answer :
  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KdK_d) to purified kinase domains (e.g., EGFR or VEGFR2) .
  • Enzymatic Inhibition Studies : Conduct kinetic assays (e.g., ADP-Glo™) to determine IC50_{50} values under varying ATP concentrations, identifying competitive/non-competitive inhibition .
  • Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in the ATP-binding pocket .
  • Mutagenesis Validation : Engineer kinase mutants (e.g., T790M in EGFR) to confirm critical interaction residues via activity assays .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number) .
  • Metabolic Stability Testing : Compare compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) using broad-panel assays (e.g., Eurofins PanLabs®) to rule out non-specific effects .
  • Data Normalization : Use internal controls (e.g., Z’-factor >0.5) and reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Q. How should structure-activity relationship (SAR) studies be structured to optimize the pharmacological profile of 2-(quinazolin-4-ylamino)butanoic acid derivatives?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the quinazoline ring (e.g., electron-withdrawing groups at C6/C7 to enhance kinase selectivity) .
  • Side Chain Engineering : Introduce hydrophobic (e.g., methyl, phenyl) or polar (e.g., hydroxyl, amine) groups on the butanoic acid to modulate solubility and target engagement .
  • In Vitro Screening : Prioritize derivatives with <10 nM IC50_{50} in target assays and >100-fold selectivity over related enzymes .
  • Pharmacokinetic Optimization : Assess metabolic stability (e.g., human hepatocyte clearance <50% parent compound after 1 hour) and permeability (Caco-2 Papp_{app} >1 × 106^{-6} cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.